molecular formula C14H13F3N2O4 B13464247 Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate

Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate

Cat. No.: B13464247
M. Wt: 330.26 g/mol
InChI Key: DCKCJLPTOTYDMS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt), leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is unique due to its bipyridine structure and the presence of both hydroxyl and oxo functional groups

Biological Activity

Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C13H10F3NO3
  • Molecular Weight : 283.22 g/mol
  • CAS Number : 26893-12-9
  • Structure : The compound features a bipyridine backbone with a trifluoromethyl group and a carboxylate ester moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, derivatives of quinoline and pyridine have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 25 μg/mL .

Anticancer Activity

The anticancer properties of this compound class are noteworthy:

  • Mechanism of Action : Research indicates that these compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of TEAD transcription factors by related compounds has been documented, leading to reduced cell viability in YAP/TEAD-dependent cancer models .
  • Case Study : A study involving a related compound demonstrated that treatment with MYF-03–69 resulted in significant cell cycle arrest at the G1 phase in cancer cell lines such as NCI-H226 and MSTO-211H .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Introduction of Trifluoromethyl GroupEnhances lipophilicity and cellular uptake
Hydroxyl Group PositioningCritical for receptor binding affinity
Carboxylate MoietyInfluences solubility and bioavailability

Toxicology and Safety

While the biological activities are promising, safety profiles must also be considered:

  • Irritation Potential : Similar compounds have been classified as irritants; thus, handling precautions are necessary .

Properties

Molecular Formula

C14H13F3N2O4

Molecular Weight

330.26 g/mol

IUPAC Name

ethyl 4-hydroxy-6-oxo-2-[6-(trifluoromethyl)pyridin-3-yl]-2,3-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C14H13F3N2O4/c1-2-23-13(22)11-9(20)5-8(19-12(11)21)7-3-4-10(18-6-7)14(15,16)17/h3-4,6,8,20H,2,5H2,1H3,(H,19,21)

InChI Key

DCKCJLPTOTYDMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(NC1=O)C2=CN=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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